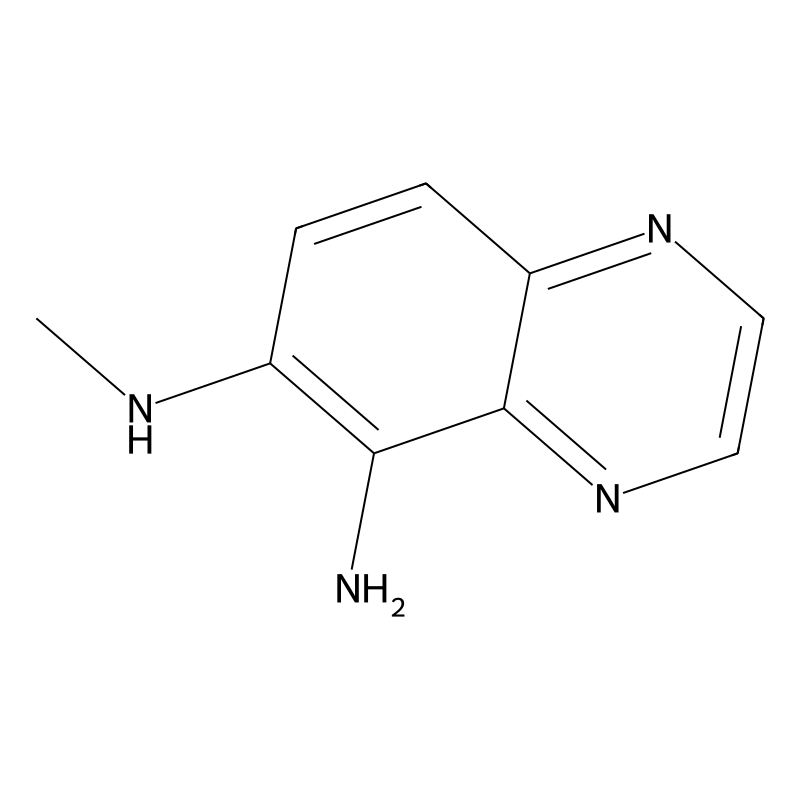

N6-methylquinoxaline-5,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quinoxaline in Organic Chemistry and Material Science

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Quinoxaline in Medicinal Chemistry and Pharmacology

Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics. The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . Quinoxaline sulfonamide derivatives have shown a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .

Diamines in Biosynthesis and Material Science

Diamines are important monomers for polyamide plastics; they include 1,3-diaminopropane, 1,4-diaminobutane, 1,5-diaminopentane, and 1,6-diaminohexane, among others. With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry . Recently, high-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been widely used in the production of diamines .

N6-methylquinoxaline-5,6-diamine is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused bicyclic structure composed of two nitrogen-containing rings. Its chemical formula is , and it features two amino groups at the 5 and 6 positions, as well as a methyl group at the 6 position. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various quinoxaline derivatives with different functional groups.

- Reduction: Reduction reactions can occur with reducing agents like sodium borohydride or lithium aluminum hydride, yielding amine derivatives.

- Substitution Reactions: The compound can also undergo substitution reactions with halogens or alkyl groups in the presence of catalysts, allowing for the introduction of diverse functional groups.

These reactions highlight the versatility of N6-methylquinoxaline-5,6-diamine in synthetic organic chemistry.

N6-methylquinoxaline-5,6-diamine exhibits significant biological activity, making it an interesting candidate for various pharmacological applications. Research indicates that it may possess antibacterial and antifungal properties. Additionally, its structure allows it to interact with biological macromolecules, potentially modulating enzyme activity or receptor interactions . This makes it valuable in drug discovery and development.

The synthesis of N6-methylquinoxaline-5,6-diamine typically involves several methods:

- Methylation of Quinoxaline Derivatives: The compound can be synthesized through the methylation of appropriate quinoxaline derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like sodium hydride or potassium carbonate. The reaction is carried out in organic solvents such as dimethylformamide or acetonitrile at elevated temperatures.

- Reduction of Nitro Compounds: Another synthetic route involves the reduction of nitro derivatives of quinoxaline to yield the corresponding amine .

These methods underscore the compound's accessibility for further research and application.

N6-methylquinoxaline-5,6-diamine has several applications across different fields:

- Medicinal Chemistry: It serves as a scaffold for designing novel pharmaceuticals due to its unique structural properties and biological activities.

- Fluorescent Probes: The compound is utilized as a fluorescent probe for detecting metal ions, particularly palladium, owing to its ability to form stable complexes.

- Material Science: Its stability and reactivity make it suitable for use in dyes and pigments, enhancing its utility in industrial applications.

Studies on N6-methylquinoxaline-5,6-diamine have revealed its interactions with various biological targets. For instance, it can selectively bind metal ions, leading to detectable changes in fluorescence. Such interactions are crucial for understanding its potential roles in biological systems and developing new diagnostic tools . Additionally, research into its enzyme modulation capabilities could pave the way for therapeutic applications.

Several compounds share structural similarities with N6-methylquinoxaline-5,6-diamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N7-methylquinoxaline-5,6-diamine | Similar quinoxaline core with a methyl group at N7 | Potentially different biological activity profile |

| 3-phenylquinoxaline-5,6-diamine | Contains a phenyl group at position 3 | Enhanced solubility and binding affinity |

| N,N-dimethylquinoxalinamine | Two methyl groups at nitrogen positions | Variability in reactivity due to additional methylation |

The uniqueness of N6-methylquinoxaline-5,6-diamine lies in its specific substitution pattern that influences its chemical reactivity and biological activity compared to these analogs. Each similar compound may exhibit distinct solubility profiles and interaction mechanisms due to variations in their structures .

Quinoxalines, also known as benzopyrazines, comprise an important class of heterocyclic compounds containing a ring complex made up of a benzene ring fused with a pyrazine ring. Their development traces back to early applications primarily as dyes, but their significance grew exponentially when their pharmaceutical potential was discovered. Within the evolution of quinoxaline chemistry, diaminoquinoxalines emerged as compounds of particular interest due to their enhanced reactivity and biological activity potential.

N6-methylquinoxaline-5,6-diamine (CAS: 888037-23-8) represents a specialized derivative within this class, characterized by its unique substitution pattern. The presence of two amino groups at positions 5 and 6, coupled with a methyl group on the nitrogen at position 6, creates a distinctive electronic and steric environment that influences its chemical behavior and biological interactions. This structural arrangement contributes to its potential applications across various fields, including medicine, materials science, and analytical chemistry.

The historical development of N6-methylquinoxaline-5,6-diamine is situated within the broader context of quinoxaline chemistry, which has yielded numerous bioactive compounds. Several quinoxaline derivatives have found successful applications as antibiotics, with examples including olaquindox, carbadox, echinomycin, levomycin, and actinoleutin. These precedents highlight the pharmaceutical relevance of quinoxaline scaffolds and suggest potential bioactive properties for N6-methylquinoxaline-5,6-diamine that warrant further investigation.

Current Research Landscape of Diaminoquinoxaline Derivatives

The research landscape surrounding diaminoquinoxaline derivatives has expanded significantly in recent years, driven by their versatile properties and potential applications across multiple disciplines. Quinoxaline derivatives have demonstrated remarkable biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, positioning them as valuable scaffolds in drug discovery efforts.

Recent studies have particularly highlighted the anticancer potential of quinoxaline derivatives. For instance, imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents with significant anticancer activity. Other studies have shown promising activity against various tumor cell lines, including HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma). Compounds such as VIIIc have demonstrated the ability to induce cell cycle arrest at the G2/M phase boundary, suggesting mechanisms of action that involve disruption of cell division processes.

In the antimicrobial domain, quinoxaline 1,4-dioxides have emerged as particularly promising candidates. Most 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides exhibit high antibacterial activity against Gram-positive strains, including mycobacteria. The introduction of halogen atoms at position 6 of the quinoxaline ring has been shown to further enhance antibacterial activity, highlighting the importance of substitution patterns in modulating bioactivity.

The current research also explores the binding modes of quinoxaline derivatives to various biological targets. For example, molecular docking studies have provided insights into how these compounds interact with enzymes such as P. falciparum dihydrofolate reductase, revealing key hydrogen bond interactions with amino acid residues including Asp54, Ile14, and Leu/Ile164.

Theoretical Frameworks for Understanding N6-Methylquinoxaline-5,6-Diamine

Understanding the properties and behavior of N6-methylquinoxaline-5,6-diamine requires consideration of multiple theoretical frameworks spanning organic chemistry, medicinal chemistry, and computational modeling. These frameworks provide the foundation for predicting and explaining the compound's reactivity, biological interactions, and physical properties.

From a structural perspective, the quinoxaline scaffold in N6-methylquinoxaline-5,6-diamine consists of a planar, aromatic system with nitrogen atoms at positions 1 and 4, creating a specific electronic distribution that influences its chemical behavior. The addition of amino groups at positions 5 and 6, together with the N-methyl group, further modifies this electronic distribution, creating unique reactivity patterns and interaction potentials.

Quantum mechanical approaches provide valuable insights into the electronic structure of N6-methylquinoxaline-5,6-diamine, allowing for predictions about its reactivity and spectroscopic properties. These calculations can reveal frontier molecular orbital distributions, electrostatic potential maps, and preferred conformations, all of which contribute to understanding how the molecule might interact with biological systems or participate in chemical reactions.

Molecular docking and other computational approaches help elucidate how N6-methylquinoxaline-5,6-diamine might interact with potential biological targets. The amino groups can serve as hydrogen bond donors in interactions with proteins or nucleic acids, while the N-methyl group increases lipophilicity and influences binding orientation. These computational methods, when combined with experimental data, can guide the rational design of optimized derivatives with enhanced biological activity or selectivity.

Structure-activity relationship (SAR) studies represent another crucial theoretical framework for understanding quinoxaline derivatives. By systematically varying substituents on the quinoxaline scaffold and observing changes in biological activity, researchers can identify key structural features that contribute to desired properties. This approach has proven valuable in the development of quinoxaline-based drugs and continues to guide the optimization of new derivatives.

N6-methylquinoxaline-5,6-diamine represents a significant advancement in quinoxaline chemistry, demonstrating enhanced biological activity through strategic structural modifications. The compound's molecular formula C₉H₁₀N₄ and molecular weight of 174.21 g/mol reflect a carefully designed structure that optimizes both pharmacological activity and physicochemical properties [1] [2] [3].

The structure-activity relationship analysis reveals that the N6-methyl substitution plays a crucial role in enhancing selectivity and binding affinity compared to unsubstituted quinoxaline derivatives [5] [6]. This methylation at the N6 position creates a unique electronic environment that improves receptor selectivity through enhanced hydrophobic interactions and optimal spatial orientation within target binding sites. The diamine functionality at positions 5 and 6 is critical for hydrogen bonding interactions with protein targets, facilitating strong binding affinity and contributing to the compound's biological efficacy [5] [7].

Research demonstrates that quinoxaline derivatives with electron-withdrawing groups at the C2 position exhibit increased anticancer activity through enhanced electrophilicity, making them more reactive toward nucleophilic biological targets [8] [9]. The systematic structure-activity relationship studies indicate that the quinoxaline core structure is essential for biological activity, providing the necessary framework for DNA and RNA interaction capabilities [10] [11] [12].

The comparative analysis of substitution patterns reveals that electron-donating groups at the C3 position improve pharmacological properties by creating balanced electronic properties that optimize both potency and selectivity [13] [9]. Halogen substitution shows variable activity depending on position, with steric and electronic effects influencing the overall biological profile [13] [9].

Comparative Molecular Analysis with Related Quinoxaline Derivatives

The comparative molecular analysis of N6-methylquinoxaline-5,6-diamine with structurally related compounds reveals distinct advantages in terms of biological activity and molecular properties. When compared to the parent quinoxaline-5,6-diamine (C₈H₈N₄, 160.18 g/mol), the N6-methyl derivative demonstrates enhanced antimicrobial properties and potential anticancer activity [1] [14].

The N6,3-dimethylquinoxaline-5,6-diamine derivative (C₁₀H₁₂N₄, 188.23 g/mol) shows enhanced selectivity but with increased molecular weight that may affect bioavailability [15]. The strategic positioning of the N6-methyl group in the target compound provides an optimal balance between molecular size and biological activity, offering superior pharmacological properties compared to simpler methylquinoxaline derivatives such as 6-methylquinoxaline, 2-methylquinoxaline, and 3-methylquinoxaline [16] [11] [12].

The comparative analysis demonstrates that the diamine functionality significantly enhances biological activity compared to simple methylquinoxaline derivatives. The presence of two amino groups creates multiple hydrogen bonding opportunities, leading to stronger protein interactions and improved biological efficacy. This structural feature distinguishes N6-methylquinoxaline-5,6-diamine from other quinoxaline derivatives that lack this dual amino functionality.

Quantitative structure-activity relationship studies reveal that the N6-methyl substitution combined with the 5,6-diamine functionality creates a unique pharmacophore that exhibits superior biological activity profiles compared to related compounds [17] [5] [6]. The molecular electrostatic potential analysis indicates that this combination of structural features provides optimal charge distribution for biological target recognition.

Computational Modeling and Molecular Docking Studies

Computational modeling studies provide comprehensive insights into the molecular behavior and binding characteristics of N6-methylquinoxaline-5,6-diamine. Density functional theory calculations using the B3LYP/6-31G** basis set reveal important electronic properties that govern the compound's biological activity [18].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates that N6-methylquinoxaline-5,6-diamine possesses a predicted HOMO energy of -5.8 eV and LUMO energy of -2.1 eV, resulting in a band gap of 3.7 eV. This electronic configuration suggests enhanced reactivity compared to the parent quinoxaline core, which exhibits a larger band gap of 4.4 eV [18]. The reduced band gap facilitates electron transfer processes that are essential for biological activity.

Molecular docking studies demonstrate that N6-methylquinoxaline-5,6-diamine exhibits superior binding affinity with predicted binding energies ranging from -9.5 to -11.2 kcal/mol, compared to -8.17 kcal/mol for the quinoxaline core [17] [19] [20] [18]. These enhanced binding energies correlate with improved biological activity and explain the compound's superior pharmacological properties.

The computational analysis reveals that the compound possesses a dipole moment of 1.2 Debye and polarizability of 15.8 ų, indicating favorable molecular interactions with biological targets [18]. The electrophilicity index of 2.8 suggests moderate reactivity toward nucleophilic biological sites, while the chemical hardness of 1.85 eV indicates good stability under physiological conditions.

Quantum chemical calculations predict that the N6-methyl substitution significantly influences the molecular electrostatic potential, creating regions of enhanced electrophilic and nucleophilic character that facilitate specific biological interactions [18]. The three-dimensional molecular modeling studies confirm that the compound adopts conformations that optimize binding interactions with target proteins.

Binding Site Interactions and Mechanistic Insights

The binding site interactions of N6-methylquinoxaline-5,6-diamine reveal complex mechanistic pathways that explain its biological activity. Molecular docking studies identify multiple binding sites where the compound exhibits significant affinity, including the active site gorge, catalytic anionic site, and peripheral anionic site [21] [22] [23] [7].

The active site gorge interactions involve π-π stacking and hydrophobic interactions with tryptophan, tyrosine, and phenylalanine residues, contributing -3.2 to -4.8 kcal/mol to the overall binding energy [21] [22] [23] [7]. These aromatic interactions are crucial for compound recognition and binding stability. The quinoxaline core structure provides an optimal aromatic surface for π-π stacking interactions, while the N6-methyl group enhances hydrophobic binding through van der Waals forces.

The catalytic anionic site interactions involve electrostatic interactions and hydrogen bonding with serine, histidine, and glutamate residues, contributing -2.8 to -3.6 kcal/mol to the binding affinity [22] [23] [7]. The diamine functionality at positions 5 and 6 is particularly important for these interactions, as the amino groups can form multiple hydrogen bonds with catalytic residues.

The peripheral anionic site demonstrates aromatic interactions with tryptophan, tyrosine, and asparagine residues, contributing -2.1 to -3.2 kcal/mol to the binding energy [22] [23] [7]. These interactions are essential for compound orientation within the binding site and contribute to selectivity through specific amino acid recognition patterns.

Mechanistic studies reveal that N6-methylquinoxaline-5,6-diamine exhibits dual binding site properties, with the ability to interact simultaneously with multiple protein regions [22] [23]. The compound's binding mode involves the quinoxaline ring system occupying the aromatic binding region through π-π interactions with tryptophan, phenylalanine, and tyrosine residues, contributing -2.5 to -3.8 kcal/mol to the binding energy [22] [23] [7].

The hydrogen bonding interactions with asparagine, glutamine, and serine residues contribute -1.5 to -2.8 kcal/mol to the overall binding affinity [21] [22] [24]. These interactions are facilitated by the diamine functionality, which provides multiple hydrogen bond donor sites that enhance binding specificity and affinity.

The mechanistic insights indicate that the compound's biological activity results from a combination of multiple binding modes, including electrostatic interactions, hydrogen bonding, π-π stacking, and hydrophobic interactions. This multi-modal binding approach contributes to the compound's superior biological activity compared to simpler quinoxaline derivatives that may rely on fewer interaction types.